An In-depth Technical Guide to the Mechanism of Action of Bliretrigine on Sodium Channels
An In-depth Technical Guide to the Mechanism of Action of Bliretrigine on Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bliretrigine (BIIB074) is an investigational, orally administered, small-molecule antagonist of voltage-gated sodium (Nav) channels.[1] It belongs to the '-trigine' class of drugs, which are known for their interaction with these channels. This technical guide provides a detailed overview of the mechanism of action of Bliretrigine, with a specific focus on its effects on sodium channels. Due to the limited availability of public preclinical data specifically for Bliretrigine, this guide also incorporates data from the closely related compounds, Vixotrigine and Lamotrigine, to provide a comprehensive understanding of its likely pharmacological profile. Vixotrigine is also a voltage- and use-dependent sodium channel blocker, and Lamotrigine's binding to sodium channels has been well-characterized.[2][3][4]
Core Mechanism: State-Dependent Blockade of Voltage-Gated Sodium Channels
The primary mechanism of action for Bliretrigine is the blockade of voltage-gated sodium channels in a state-dependent manner. This means that its inhibitory activity is significantly enhanced when the channels are in the open or inactivated states, which are more prevalent during high-frequency neuronal firing that occurs in pathological conditions like epilepsy and neuropathic pain.[5] This preferential binding to the inactivated state allows for a targeted reduction of aberrant neuronal excitability while sparing normal physiological signaling at lower firing frequencies.[2]
Voltage-Dependent Inhibition
The potency of Bliretrigine is expected to be voltage-dependent, meaning its blocking effect increases as the cell membrane becomes more depolarized. This is a key feature of state-dependent sodium channel blockers. At more depolarized membrane potentials, a larger fraction of sodium channels are in the inactivated state, making them more susceptible to blockade by drugs like Bliretrigine.
Use-Dependent Inhibition
Use-dependent, or frequency-dependent, inhibition is a hallmark of this class of drugs. With repeated neuronal firing, there is a cumulative increase in the number of sodium channels in the inactivated state. This leads to an enhanced blocking effect of Bliretrigine during periods of high neuronal activity, such as those that occur during a seizure or in chronic pain states.[2]
Molecular Target: Voltage-Gated Sodium Channel Subtypes
While Bliretrigine is considered a broad-spectrum sodium channel blocker, it has been described as being Nav1.7-selective.[6][7] The Nav1.7 subtype is preferentially expressed in peripheral neurons and has been genetically and functionally validated as a critical mediator of pain signaling in humans.[8] However, blockade of central nervous system sodium channels (Nav1.1, Nav1.2, Nav1.6) is also a well-established mechanism for the efficacy of other sodium channel blockers in treating epilepsy and neuropathic pain.[2]
Quantitative Data on Sodium Channel Inhibition (Based on Vixotrigine)
Due to the lack of publicly available IC50 data for Bliretrigine, the following table summarizes the inhibitory potency of the structurally and mechanistically similar compound, Vixotrigine, against a panel of human voltage-gated sodium channel subtypes. This data provides a likely indication of the subtype selectivity profile of Bliretrigine.
| Sodium Channel Subtype | Tonic Block IC50 (µM) | Use-Dependent Block IC50 (µM) |
| hNav1.1 | >100 | 5.12 |
| hNav1.2 | 30.1 | 4.83 |
| hNav1.3 | 11.2 | 2.96 |
| hNav1.4 | >100 | 4.95 |
| hNav1.5 | >100 | 4.99 |
| hNav1.6 | 10.8 | 2.13 |
| hNav1.7 | 6.11 | 1.76 |
| hNav1.8 | >100 | 4.23 |
Data is for Vixotrigine and is intended to be representative of the likely profile of Bliretrigine. Data sourced from Hinckley et al., 2020.
Binding Site on the Sodium Channel
Studies on Lamotrigine, a related compound, have provided insights into the likely binding site of Bliretrigine within the voltage-gated sodium channel. Cryo-electron microscopy studies of Lamotrigine bound to the Nav1.7 channel have revealed a dual-pocket inhibition mechanism.[9][10] One molecule of Lamotrigine binds to a conventional site within the central cavity of the pore domain, directly obstructing ion conduction. A second molecule binds to a site beneath the intracellular gate, known as "site BIG".[9][10] This dual-pocket binding is thought to stabilize the inactivated state of the channel. Mutational studies have identified key residues in the S6 transmembrane segments of domains III and IV as being critical for the binding of Lamotrigine.[11][12][13]
Signaling Pathways and Logical Relationships
The mechanism of action of Bliretrigine can be visualized as a series of events that lead to the reduction of neuronal hyperexcitability.
Caption: State-dependent binding of Bliretrigine to sodium channels.
The diagram above illustrates the preferential binding of Bliretrigine to the inactivated state of the voltage-gated sodium channel. This interaction stabilizes the inactivated state, reducing the number of channels available to open upon depolarization and thereby decreasing neuronal hyperexcitability.
Experimental Protocols
The characterization of Bliretrigine's mechanism of action on sodium channels involves a variety of electrophysiological techniques. The following are detailed methodologies for key experiments, based on standard practices and protocols used for similar compounds like Vixotrigine.
Whole-Cell Patch-Clamp Electrophysiology
This is the primary technique used to measure the effect of Bliretrigine on sodium currents in isolated cells.
Objective: To determine the potency and kinetics of Bliretrigine's block of voltage-gated sodium channels.
Cell Preparation:
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Human embryonic kidney (HEK293) cells stably expressing the desired human Nav subtype (e.g., Nav1.7) are cultured under standard conditions.
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For experiments on native channels, dorsal root ganglion (DRG) neurons can be isolated from rodents.
Solutions:
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External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
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Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.
Recording Procedure:
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Cells are patched with borosilicate glass microelectrodes with a resistance of 2-4 MΩ when filled with the internal solution.
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Whole-cell configuration is established.
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Voltage-clamp recordings are performed using an appropriate amplifier and data acquisition system.
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Series resistance is compensated by at least 80%.
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Leak currents are subtracted using a P/4 or P/8 protocol.
Voltage-Dependence Protocol
Objective: To assess the effect of membrane potential on the inhibitory activity of Bliretrigine.
Protocol:
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Cells are held at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state.
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A depolarizing test pulse (e.g., to 0 mV for 20 ms) is applied to elicit a sodium current.
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The holding potential is then changed to a more depolarized level (e.g., -70 mV), which increases the proportion of channels in the inactivated state.
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The same test pulse is applied, and the resulting current is measured.
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This protocol is repeated in the absence and presence of various concentrations of Bliretrigine.
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The IC50 is determined at each holding potential.
Caption: Experimental workflow for determining voltage-dependent inhibition.
Use-Dependence Protocol
Objective: To evaluate the effect of repetitive stimulation on the blocking potency of Bliretrigine.
Protocol:
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Cells are held at a depolarized potential (e.g., -70 mV) to promote channel inactivation.
-
A train of depolarizing pulses (e.g., to 0 mV for 20 ms at a frequency of 10 Hz) is applied.
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The peak sodium current is measured for each pulse in the train.
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The protocol is performed in the absence and presence of different concentrations of Bliretrigine.
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The percentage of block is calculated for the first and subsequent pulses to determine the use-dependent effect.
Caption: Experimental workflow for assessing use-dependent block.
Conclusion
Bliretrigine is a state-dependent blocker of voltage-gated sodium channels, with reported selectivity for the Nav1.7 subtype. Its mechanism of action, characterized by voltage- and use-dependent inhibition, allows it to preferentially target hyperexcitable neurons involved in pathological states such as epilepsy and neuropathic pain. While specific preclinical data for Bliretrigine is limited in the public domain, the well-characterized pharmacology of related compounds like Vixotrigine and Lamotrigine provides a strong basis for understanding its core mechanism. Further research and publication of detailed preclinical and clinical data will continue to refine our understanding of the precise molecular interactions and therapeutic potential of Bliretrigine.
References
- 1. vixotrigine (BIIB074) / Biogen, GSK [delta.larvol.com]
- 2. Discovery of Vixotrigine: A Novel Use-Dependent Sodium Channel Blocker for the Treatment of Trigeminal Neuralgia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, Tolerability and Pharmacokinetics of Single and Repeat Doses of Vixotrigine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding Lamotrigine’s Role in the CNS and Possible Future Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. research.regionh.dk [research.regionh.dk]
- 7. Safety and efficacy of a Nav1.7 selective sodium channel blocker in patients with trigeminal neuralgia: a double-blind, placebo-controlled, randomised withdrawal phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lessons learned in translating pain knowledge into practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tuning Sodium Channel Blockers to the Near-Atomic Level - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual-pocket inhibition of Nav channels by the antiepileptic drug lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Binding of the anticonvulsant drug lamotrigine and the neurotoxin batrachotoxin to voltage-gated sodium channels induces conformational changes associated with block and steady-state activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
